Amlodipine besilate impurity B is a biochemical.
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine
CAS No.: 721958-72-1
Cat. No.: VC0518685
Molecular Formula: C29H32ClN3O7
Molecular Weight: 570 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 721958-72-1 |
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Molecular Formula | C29H32ClN3O7 |
Molecular Weight | 570 g/mol |
IUPAC Name | 5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35) |
Standard InChI Key | SNNCONCKJDOFKX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is a dihydropyridine derivative characterized by a 1,4-dihydropyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural features include:
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A 2-chlorophenyl group at position 4, contributing to hydrophobic interactions.
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Ethyl and methyl ester groups at positions 3 and 5, respectively.
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A methylaminocarbonylbenzoyl moiety linked via an ethoxy bridge at position 2, introducing hydrogen-bonding capabilities .
The stereochemistry of the dihydropyridine ring (4R,4S configuration) and the spatial arrangement of substituents influence its physicochemical behavior and interaction with biological targets .
Physical and Chemical Properties
The compound exhibits the following properties, as documented in chemical databases:
These properties underscore its stability under refrigeration and limited solubility in polar solvents, necessitating specialized handling in laboratory settings .
Synthesis and Role in Pharmaceutical Manufacturing
Formation During Amlodipine Synthesis
Amlodipine besylate is synthesized via a multi-step process involving phthaloyl amlodipine as a key intermediate. N-(2-((Methylamino)carbonyl)benzoyl) amlodipine forms during the deprotection of this intermediate or through side reactions involving residual methylamine and benzoyl chloride derivatives . The reaction pathway below summarizes its formation:
Analytical Characterization
Spectroscopic Identification
Advanced analytical techniques are critical for characterizing N-(2-((Methylamino)carbonyl)benzoyl) amlodipine:
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 570.03 (M+H)⁺, consistent with the molecular formula .
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Nuclear Magnetic Resonance (NMR):
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HPLC: Retention time of 8.2±0.5 minutes using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase .
Parameter | Value | Conditions |
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Column | C18, 250 × 4.6 mm | Mobile Phase: Acetonitrile-phosphate buffer (50:50) |
Flow Rate | 1.0 mL/min | Detection: UV at 237 nm |
Retention Time | 8.2 min | Purity: 98.5% |
Research Applications and Future Directions
Role in Pharmaceutical Analysis
As a certified reference material, N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is indispensable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume